2-{2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide
Overview
Description
2-{2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H20N2O4S2 and its molecular weight is 428.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 428.08644947 g/mol and the complexity rating of the compound is 655. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
Research on derivatives of thiazolidinones, which include the chemical structure of 2-{2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide, has shown promising results in antimicrobial activities. For instance, thiazolidinone derivatives demonstrated significant in vitro antimicrobial activity against bacterial isolates such as Escherichia coli and Xanthomonas citri, as well as antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008). Additionally, another study reported that rhodanine-3-acetic acid-based amides and derivatives were active against mycobacteria, including Mycobacterium tuberculosis, with some demonstrating high antibacterial activity against Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (Krátký, Vinšová, & Stolaříková, 2017).
Hypoglycemic Activity
Derivatives of 2, 4-thiazolidinedione, closely related to the queried chemical structure, have been synthesized and evaluated for their hypoglycemic activity. In particular, novel 2, 4-thiazolidinedione derivatives have shown promising hypoglycemic activity in Wistar albino mice models, indicating potential applications in diabetes management (Nikalje et al., 2012).
Anti-inflammatory Activity
Some thiazolidinone derivatives have been synthesized with anti-inflammatory activity in mind. Research into N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides showed significant anti-inflammatory activity, providing a basis for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) (Sunder & Maleraju, 2013).
Antioxidant and Xanthine Oxidase Inhibition
Derivatives of thiazolidinone have also been evaluated for their antioxidant properties and inhibition of xanthine oxidase, an enzyme involved in uric acid production. Some synthesized compounds demonstrated potent antioxidant properties and significant xanthine oxidase inhibition, which could be beneficial in the treatment of conditions like gout or hyperuricemia (Ranganatha et al., 2014).
Properties
IUPAC Name |
2-[2-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-(2-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c1-3-23-20(25)18(29-21(23)28)12-14-8-4-6-10-16(14)27-13-19(24)22-15-9-5-7-11-17(15)26-2/h4-12H,3,13H2,1-2H3,(H,22,24)/b18-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNUDPSQRRDELR-LDADJPATSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=CC=C2OCC(=O)NC3=CC=CC=C3OC)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=CC=C2OCC(=O)NC3=CC=CC=C3OC)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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